molecular formula C8H3F2NO5 B6618533 2,2-difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde CAS No. 1103246-94-1

2,2-difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde

Cat. No. B6618533
CAS RN: 1103246-94-1
M. Wt: 231.11 g/mol
InChI Key: IPNZFKVPORDJPU-UHFFFAOYSA-N
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Description

2,2-Difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde (DFND) is a synthetic compound of the dioxaindane family. It is a colorless, volatile liquid with a boiling point of 77°C and a melting point of -19°C. It is soluble in water and other organic solvents. DFND has been studied extensively due to its potential applications in the pharmaceutical and chemical industries.

Advantages and Limitations for Lab Experiments

2,2-difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde has several advantages for use in laboratory experiments. It is a relatively stable compound, and its synthesis does not require the use of hazardous materials. In addition, 2,2-difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde is soluble in a variety of solvents, making it easy to work with. However, 2,2-difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde is a volatile compound and must be handled with care to avoid spills and accidents.

Future Directions

Future research on 2,2-difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde could focus on its potential therapeutic applications. For example, studies could be conducted to evaluate its effects on the metabolism of drugs and other compounds, as well as its effects on gene expression. In addition, further research could be conducted to determine the optimal conditions for its synthesis and use in laboratory experiments. Finally, further studies could be conducted to evaluate its potential toxicity and safety profile.

Synthesis Methods

2,2-difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde can be synthesized by a variety of methods. The most common method involves the reaction of 2,2-difluoro-5-nitro-1,3-dioxaindane-4-carboxylic acid with a base such as sodium hydroxide. This reaction produces a salt, which is then treated with a reducing agent such as sodium borohydride to form 2,2-difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde. Other methods such as the reaction of 2,2-difluoro-5-nitro-1,3-dioxaindane-4-carboxylic acid chloride with sodium borohydride, or the reaction of 2,2-difluoro-5-nitro-1,3-dioxaindane-4-carboxylic acid with sodium borohydride in the presence of a catalyst, have also been used to synthesize 2,2-difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde.

Scientific Research Applications

2,2-difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde has been studied extensively for its potential applications in the pharmaceutical and chemical industries. It has been used as an intermediate in the synthesis of a variety of drugs, including anti-inflammatory drugs and antifungal agents. 2,2-difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde has also been used in the synthesis of dyes, fragrances, and other organic compounds. In addition, 2,2-difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde has been studied for its potential use as a catalyst in organic synthesis.

properties

IUPAC Name

2,2-difluoro-5-nitro-1,3-benzodioxole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO5/c9-8(10)15-6-2-1-5(11(13)14)4(3-12)7(6)16-8/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNZFKVPORDJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1[N+](=O)[O-])C=O)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-5-nitro-1,3-benzodioxole-4-carbaldehyde

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